Journal Name:Energetic Materials Frontiers
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IF:0
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Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-24 , DOI:
10.1016/j.addma.2023.103666
Two-photon polymerization (TPP) is a 3D-printing technique enabling fabrication of structures in a submicrometer scale. With almost no shape limitation, structure’s functionality is mainly defined by a fabrication resin used in the curing process. Recent advances in TPP attempt to incorporate multiple materials into the printing process; however, due to required nano-scale accuracy, maintaining common coordinate system between subsequent materials poses the biggest challenges in the process. In this paper, a novel multi-material TPP procedure is introduced based on transport of intensity equation phase imaging method for alignment purposes. The proposed method utilizes hardware already present in most TPP fabrication setups, delivering a complete and cost-free solution for multi-material fabrication. As a result, the position inaccuracy reaches less than 0.5μm. For demonstration purposes, a multi-material structure is designed, fabricated, and verified in terms of geometry and refractive index distribution accuracy. The multi-material object is made out of two polymers across two development cycles effectively expanding accessible refractive index range.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-20 , DOI:
10.1016/j.addma.2023.103700
Die-swell is a flow effect that occurs in polymer extrusion whereby the material experiences rapid stress and dimensional changes upon exiting the nozzle orifice. Material extrusion additive manufacturing is no exception, and this effect influences the final dimensions of the printed road and imparts residual stresses. Die-swell is measured via a custom test cell that uses optical and infrared cameras and an instrumented hot end with an infeed pressure load cell. The instrumented hot end is mounted onto a stationary extruder above a conveyor to simulate printhead translation at steady state conditions for a wide range of volumetric flow rates. Investigated factors for an acrylonitrile butadiene styrene (ABS) filament include volumetric flow rate (0.9 mm3/s to 10.0 mm3/s), hot end temperature setpoint (200 °C to 250 °C), and nozzle orifice diameter (0.25 mm to 0.60 mm). The die-swell increases as a function of the volumetric flow rate and shear stress but decreases as a function of the hot end temperature setpoint and nozzle orifice diameter. For modelling, an implementation of the Tanner model for die-swell displays good agreement with experimental results. The model also demonstrates that the same proportionality constant, kN1, which relates first normal stress difference to shear stress, can be used for different nozzle orifice diameters with the same length to diameter ratios, and that kN1increases as a function of hot end temperature setpoint as expected with the rheological concept of time temperature superposition.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-21 , DOI:
10.1016/j.addma.2023.103662
The maturation of additive manufacturing has led to hybrid, convergent manufacturing techniques wherein multiple technologies merge to produce parts with enhanced functionalities like the combination of electrical, mechanical, and electromagnetic as opposed to the singular functionality, often physical, produced by a single technology. In this research, a hybrid manufacturing approach using material extrusion additive manufacturing, ultrasonic wire embedding, and robotics was used to produce plastic test coupons with embedded wires to determine impact on mechanical properties. Embedded wires can realize the function of electrical/thermal conductivity or electromagnetic wave transmission/reception. Since embedded wires result in a decrease in structural capability, finite element analysis and tensile testing was carried out to quantify the strength and elongation decrease as a result of interrupting the printing process and inclusion of wires. Through SEM and fractography, it was also shown that microfracture propagation was disrupted due to the embedded wires highlighting the limited transfer of mechanical loads to the embedded wires. The characterization in this work enabled the creation of data sets, which has great utility in the design of printed, multi-functional, and satellite components.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.addma.2023.103654
Dynamic high-temperature field measurements have garnered substantial interest for various promising applications, such as the health monitoring of aviation components. 3D printing offers unprecedented opportunities for the development of curved structure-function integrated sensors. However, most current resistance temperature detector (RTD) arrays based on 3D printing technology work well only within a narrow temperature range. Their application at high temperatures remains a significant challenge because of the lack of efficient manufacturing processes. Herein, a high-temperature thick film platinum (Pt) RTD array is presented based on 3D printing technology, suitable for high-temperature field measurement sensing applications at 50−800 °C. Three stages of Pt film sintering were revealed through the analysis of the microstructure, phase composition, and electrical properties during the sintering process. Compared to sputtered films, printed Pt films, which are confirmed to contain glass powder, exhibit excellent anti-aggregation and high-temperature properties. The resulting Pt RTD array shows outstanding stability (drift rate of 0.07%/h at 800 °C), high accuracy (0.75% full-scale), and can realize temperature gradient monitoring of a two-dimensional temperature field. The potential applications of the Pt RTD array, including bolt and rocket engine tester exhaust flame temperature monitoring, were demonstrated. This study paves the way for printing RTD arrays directly on curved parts.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-13 , DOI:
10.1016/j.addma.2023.103652
Wire-arc directed energy deposition (DED) has become a promising method to fabricate large-sized metallic components. The mechanical properties of the directed energy deposited Al-Cu alloy usually can be improved by fine precipitates formed during subsequent heat treatment. In this study, a novel hybrid post-treatment method (HPTM) with laser shock peening (LSP) introduced between heat treatment was proposed. The results indicate that the yield and tensile strength of Al-Cu alloy treated by the HPTM were 38% and 13%, respectively, higher than those of the T6 counterparts. Based on the atomic scale characterization of spherical aberration transmission electron microscopy, the influencing mechanism of LSP on the precipitation process was investigated. The quantification of various strengthening mechanisms shows that the improvement of precipitation strengthening is the main reason for the excellent strength. This HPTM route provides a promising way for the post-treatment of complex additively manufactured precipitation strengthening alloy components.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-08 , DOI:
10.1016/j.addma.2023.103690
A novel binder jetting process using a mixture of sodium silicate powders and water-based solvent as an inorganic binder system and the corresponding posttreatment process were developed to resolve a contradiction of increased strength with reduced gas volume of sand molds fabricated by traditional binder jetting processes using organic binder. Optimized processing parameters of 50 % binder saturation, 10 wt% sodium silicate powder addition, 0.2 mm layer thickness, 50 vol% infiltration concentration of alcohol – water solution, 5 min infiltration time, and 250 °C baking temperature buried in glass beads for 1 h were determined by the systematically investigation of printing process. The produced sand mold achieved an excellent performance with a tensile strength of 4.5 MPa and a maximum gas volume of 8.1 L/kg. A casting experiment was carried out to verify the performance of sand mold, the results showed that the casting fabricated using the sand mold prepared by the process studied in this paper has a better surface quality and fewer subcutaneous blowholes in comparison to the traditional process, indicating its excellent industrial application prospects.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-07-04 , DOI:
10.1016/j.addma.2023.103674
This paper describes the research into 3D printed capacitive shear stress sensors. The context is the development of a technology that can potentially be used in shoe insoles. This is interesting in medical applications, such as prevention of diabetic foot ulcers. The base geometry consist of a capacitive layout with parallel wire structures and has two flexible elements on two sides. Experimental devices are optimized using electrostatic and mechanical models and printed using material extrusion additive manufacturing (AM) with a flexible thermoplastic polymer (TPU). Two geometries with different sizes are designed and tested. The smallest design is 8.75×8.75×11mm and its responsivity is measured to be 0.9 pF/MPa for a measurement range of ±140kPa. The design can easily be altered to meet specifications for a variety of other applications. The realised sensors show some hysteresis, which we attribute primarily to the mechanical behavior. The capacitive measurement of the displacement is quite linear. The mechanical hysteresis can partially be explained by the properties of the printed material. The results are promising for application in shoe insoles and can relatively easily be adapted to meet requirements for other applications.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-28 , DOI:
10.1016/j.addma.2023.103672
In functionally graded materials (FGMs) fabricated using directed energy deposition (DED) additive manufacturing (AM), cracks may form due to interdendritic stress during solidification, the formation of deleterious phases, or the buildup of residual stresses. This study builds on our previously proposed concept of three-alloy FGM system feasibility diagrams for the identification of gradient pathways that avoid deleterious phases in FGMs by also considering hot cracking. Here, five hot cracking criteria were integrated into the feasibility diagrams, and equilibrium simulations were carried out based on Scheil results (termed hybrid Scheil-equilibrium simulation) to predict phase formation below the solidus temperature considering solidification microsegregation. The new feasibility diagrams were applied to four previously studied FGM systems, and the newly proposed approach predicted high crack susceptibility, detrimental phase formation, or interdendritic BCC phase formation in the experimentally observed cracking region. This demonstrates the utility of the proposed framework for crack prediction in the design of future FGMs gradient pathways.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.addma.2023.103681
Wire-arc directed energy deposition (DED) is suitable for depositing large-scale metallic components at high deposition rates. In order to further increase productivity and efficiency by reducing overall manufacturing time, higher deposition rates are desired. However, the conventional gas metal arc (GMA) based wire-arc DED, characterised by high energy input, normally results in high remelting and reheating at relatively high deposition rates, reducing the process efficiency and deteriorating the mechanical performance. In this study, a novel wire-arc DED process with the combination of a GMA and an external cold wire, namely cold wire-gas metal arc (CW-GMA), was proposed for achieving high deposition rate and low material remelting. The maximum deposition rates at different levels of energy input were investigated, with the highest deposition rate of 14 kg/h being achieved. An industrial-scale component weighing 280 kg was built with this process at a high deposition rate of around 10 kg/h, which demonstrated the capability of the process for high productivity application. It was also found that, due to the addition of the cold wire, the remelting was reduced significantly. The working envelope and geometric process model for the CW-GMA process was developed, which can be used to avoid defects in parameter selection and predict the geometry of single-pass wall structures. Moreover, the addition of the cold wire in the CW-GMA process reduced the specific energy density, leading to a reduction in both grain size and anisotropy, which improved the mechanical properties with increased strength and reduced anisotropy.
Energetic Materials Frontiers ( IF 0 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.addma.2023.103673
Nowadays, wide progress is being made in the technology field of selective metallization of polymer surface, in order to manufacture compact and miniaturized electronic devices. However, most of the developed methods are expensive, require complex processes and in some cases involve the use of products that are toxic for health and environment. In this study, a new process being referred to as “Rapid 3D-Plastronics” was developed, combining 3D printing and 3D plastronics, a technology allowing integration of electronic circuits on 3D polymer parts by selective metallization. The originality of this work lies in combining easy, rapid and low-cost methods and limiting hazardous effects. The vat photopolymerization 3D printing was used to produce the 3D parts and electroless plating to metallize the electronic circuitry. The tracks for the electronic circuit were defined and implemented in the design of the 3D printed part. The metal-polymer interface adhesion strength was enhanced using sandblasting and the surface morphology and contact angle were investigated. The selectivity of the electroless plating was guaranteed by localizing a palladium-based catalyst into the implemented tracks. The high electrical conductivity of the circuitry and the high adhesion of copper (Cu) circuitry obtained with this process were suitable for a sustainable operation of an electronic device. Operating rigid and flexible prototypes were manufactured and characterized to illustrate the potential application of the process. The Rapid 3D-Plastronics process proves satisfying for manufacturing complex 3D electronic devices, intended for use as heaters and sensors, high performance coil for wireless power transfer, or flexible electronic circuits.
Supplementary Information
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